molecular formula C16H23N3O3 B3027417 tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate CAS No. 1286273-90-2

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate

Cat. No.: B3027417
CAS No.: 1286273-90-2
M. Wt: 305.37
InChI Key: DGGQGJIRWFWWPN-UHFFFAOYSA-N
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Description

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate is a carbamate derivative featuring a piperidine ring substituted with a nicotinoyl (pyridine-3-carbonyl) group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their roles as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, receptor modulators, and protease inhibitors. The Boc group serves as a protective moiety for the amine functionality, enabling selective reactivity during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[1-(pyridine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQGJIRWFWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132132
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-90-2
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods: Industrial production methods for tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and immune responses .

Comparison with Similar Compounds

Key Observations :

  • Nicotinoyl vs. Acetyl: The nicotinoyl group introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen, unlike the non-aromatic acetyl group. This may enhance binding affinity in drug-receptor interactions .
  • Halogen vs.
  • Cyano vs. Pyrimidine: The 4-cyanopyridin-2-yl group () provides a polarizable nitrile for targeted interactions, whereas the pyrimidin-2-yl substituent () contributes to planar geometry and π-π stacking.

Biological Activity

Tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate (CAS No. 73874-95-0) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, neuroprotective effects, and other relevant pharmacological actions.

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a nicotinoyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLStrong bactericidal activity
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLStrong bactericidal activity
Staphylococcus epidermidisLow concentrations effectiveBiofilm-forming strains
Gram-negative bacteria (E. coli)No activityNot effective

The compound demonstrated significant efficacy against drug-resistant strains, comparable to last-resort antibiotics like vancomycin and linezolid, while showing no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Amyloid Beta-Induced Neurotoxicity

A study examined the compound's ability to protect astrocytes from amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease:

  • Experimental Design : Astrocyte cultures were treated with Aβ followed by treatment with the compound.
  • Results :
    • The compound improved cell viability in astrocytes exposed to Aβ, with a significant reduction in TNF-α levels.
    • In vitro results indicated an increase in astrocyte viability from 43.78% (Aβ alone) to 62.98% when treated with this compound.

This suggests potential therapeutic applications in mitigating neuroinflammation and oxidative stress associated with neurodegenerative conditions .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound is likely to have good gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Safety Assessments:

  • The compound has shown no significant cytotoxicity at therapeutic concentrations.
  • It does not inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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